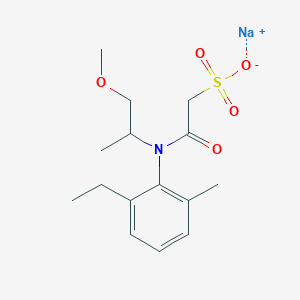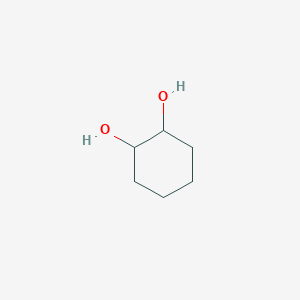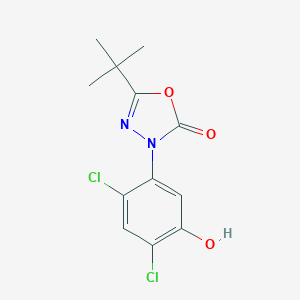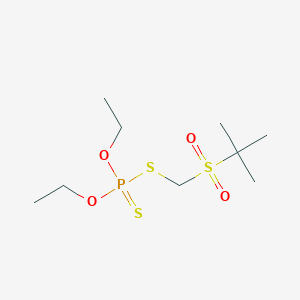
テルブホススルホン
概要
説明
Terbufos sulfone is an organophosphate compound primarily used as an insecticide and nematicide. It is a metabolite of terbufos, which is activated through biotransformation processes. The compound is known for its effectiveness in controlling soil pests such as wireworms, maggots, rootworm larvae, white grubs, black maize beetles, nematodes, and aphids .
科学的研究の応用
Terbufos sulfone has several applications in scientific research, including:
作用機序
Target of Action
Terbufos sulfone, like its parent compound Terbufos, primarily targets acetylcholinesterase (AChE) . AChE is a critical enzyme involved in the regulation of nerve signal transmission in the nervous system. It functions by breaking down the neurotransmitter acetylcholine, thereby terminating nerve impulses .
Mode of Action
Terbufos sulfone inhibits the action of AChE, leading to an accumulation of acetylcholine in the synaptic cleft . This results in continuous stimulation of the nerves, causing a variety of symptoms related to overstimulation of the nervous system . The compound is activated by a biotransformation to a sulfone compound, a process that can take place in the cellular environment and in exposed organisms using the cytochrome P450 action . This conversion process makes the molecule much more efficient in binding with AChE .
Biochemical Pathways
The primary biochemical pathway affected by Terbufos sulfone is the cholinergic pathway. By inhibiting AChE, Terbufos sulfone disrupts the normal functioning of this pathway, leading to an overstimulation of the nerves .
Pharmacokinetics
It is known that the parent compound, terbufos, is excreted primarily through urine, with 869 - 96% of the compound being excreted this way . It is likely that Terbufos sulfone follows a similar excretion pattern.
Result of Action
The inhibition of AChE by Terbufos sulfone leads to an overstimulation of the nerves, which can result in a variety of symptoms. These can include muscle weakness, blurred vision, cramps, and in severe cases, respiratory failure .
Action Environment
The action of Terbufos sulfone can be influenced by various environmental factors. For instance, the compound’s volatility can affect its toxicity, with higher volatility leading to increased fumigant toxicity . Additionally, the compound’s persistence in the environment can also play a role in its overall impact .
生化学分析
Biochemical Properties
It has been observed that Terbufos sulfone is stable in sterilized soils . This suggests that it may interact with enzymes, proteins, and other biomolecules in the soil environment .
Molecular Mechanism
It is known that Terbufos sulfone is formed through the oxidation of terbufos
Temporal Effects in Laboratory Settings
In laboratory settings, Terbufos sulfone has been observed to be stable in sterilized soils This suggests that it may have long-term effects on cellular function in these environments
Metabolic Pathways
It is known that Terbufos sulfone is formed through the oxidation of terbufos
準備方法
Synthetic Routes and Reaction Conditions: Terbufos sulfone is synthesized through the oxidation of terbufos. The oxidation process can be carried out using various oxidizing agents, such as hydrogen peroxide or potassium permanganate, under controlled conditions. The reaction typically involves the conversion of terbufos to terbufos sulfoxide, followed by further oxidation to form terbufos sulfone .
Industrial Production Methods: In industrial settings, the production of terbufos sulfone involves large-scale oxidation processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The process includes the use of solid-phase extraction and liquid chromatography techniques to purify the compound .
Types of Reactions:
Oxidation: Terbufos undergoes oxidation to form terbufos sulfoxide and subsequently terbufos sulfone.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Hydrolysis Conditions: Acidic or basic environments.
Major Products Formed:
Oxidation Products: Terbufos sulfoxide, terbufos sulfone.
Hydrolysis Products: Various degradation products depending on the reaction conditions.
類似化合物との比較
Terbufos: The parent compound of terbufos sulfone, used as an insecticide and nematicide.
Terbufos Sulfoxide: An intermediate oxidation product of terbufos, also used in pest control.
Terbufoxon: Another organophosphate compound with similar applications.
Uniqueness of Terbufos Sulfone: Terbufos sulfone is unique due to its enhanced stability and effectiveness compared to its parent compound, terbufos. The biotransformation process that converts terbufos to terbufos sulfone increases its binding affinity to acetylcholinesterase, making it a more potent inhibitor. Additionally, terbufos sulfone’s stability in various environmental conditions makes it a reliable option for long-term pest control .
特性
IUPAC Name |
tert-butylsulfonylmethylsulfanyl-diethoxy-sulfanylidene-λ5-phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21O4PS3/c1-6-12-14(15,13-7-2)16-8-17(10,11)9(3,4)5/h6-8H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWZSTEUTHNUVQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=S)(OCC)SCS(=O)(=O)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21O4PS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1042443 | |
| Record name | Terbufos sulfone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1042443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56070-16-7 | |
| Record name | Terbufos sulfone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56070-16-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Terbufos sulfone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056070167 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Terbufos sulfone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1042443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | O,O-diethyl {[(2-methylpropane-2-sulfonyl)methyl]sulfanyl}phosphonothioate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TERBUFOS SULFONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U2V9FRY9P2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details






















Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
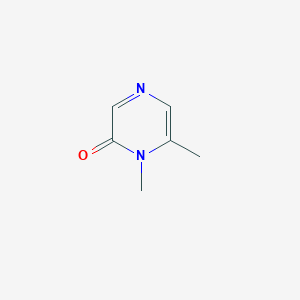
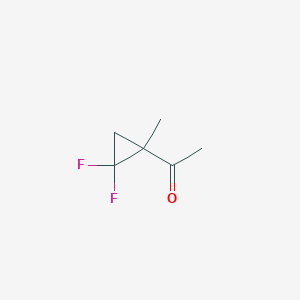
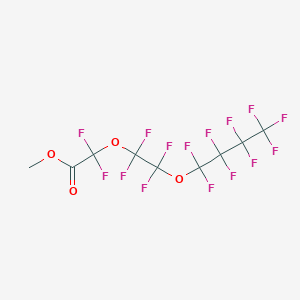
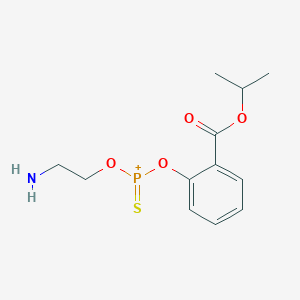

![[3-Amino-4-(propan-2-yl)phenyl]methanol](/img/structure/B164993.png)
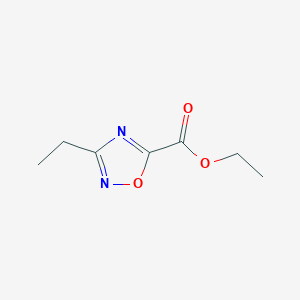
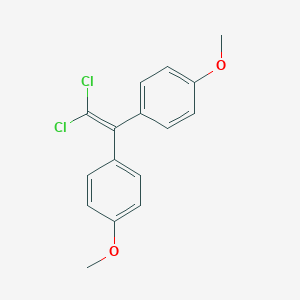
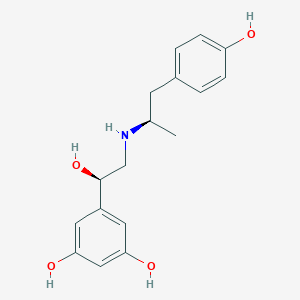
![2-[(2-Ethyl-6-methylphenyl)amino]-1-propanol](/img/structure/B165000.png)
